1-(4-(三氟甲基)苯基)-1H-吡唑

概述

描述

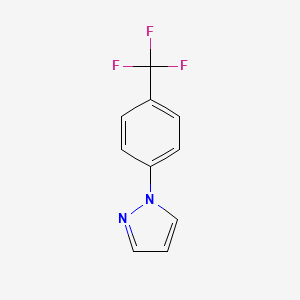

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

科学研究应用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Activities

The compound has been extensively studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac sodium and celecoxib. For instance, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity, with several compounds showing promising results in reducing inflammation in animal models .

Biochemical Research

In biochemical studies, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole has been utilized to investigate enzyme inhibition and receptor binding mechanisms. These studies contribute to understanding various biological pathways and the interactions between drugs and their targets .

Agrochemical Applications

Pesticide Development

The compound plays a vital role in the development of new agrochemicals, particularly pesticides. Its effectiveness against agricultural pests has been demonstrated in various studies. For example, novel synthetic N-aryl pyrazoles have shown insecticidal activity against Tuta absoluta larvae, indicating their potential as effective pest control agents .

Enhancement of Crop Yield

Research highlights that formulations containing 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole can enhance crop yield through their bioactive properties. This compound's incorporation into agrochemical formulations allows for improved pest management strategies .

Material Science Applications

Advanced Materials Development

In material science, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is being explored for its potential in creating advanced materials such as coatings and polymers. These materials require specific chemical resistance and durability, making this compound a candidate for innovative applications .

Data Table: Overview of Applications

Case Studies

Case Study 1: Anti-inflammatory Activity

A series of compounds derived from 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole were synthesized to evaluate their anti-inflammatory properties using carrageenan-induced rat paw edema models. Four derivatives exhibited significant potency compared to ibuprofen, demonstrating the compound's therapeutic potential in inflammatory diseases .

Case Study 2: Insecticidal Efficacy

In a study assessing the insecticidal activity of various N-aryl pyrazoles against Tuta absoluta, one derivative showed notable efficacy at concentrations comparable to commercial insecticides like Fipronil. The study emphasized the importance of structure-activity relationships in developing effective agrochemicals .

作用机制

Target of Action

Compounds with a trifluoromethyl group have been found in many fda-approved drugs . For instance, fluoxetine, a drug that contains a trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein located in the presynaptic terminal .

Mode of Action

For example, fluoxetine, a drug with a trifluoromethyl group, acts by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain .

Biochemical Pathways

For instance, 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers were resolved through lipase-catalyzed transesterification in organic solvents .

Result of Action

For example, fluoxetine, a drug with a trifluoromethyl group, can increase the amount of serotonin in the brain, which can help improve mood and decrease anxiety and panic attacks .

Action Environment

For example, certain conditions such as temperature, enzyme dosage, substrate ratio, and time can affect the lipase-catalyzed transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol .

生化分析

Biochemical Properties

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has been found to interact with enzymes such as lipase PS from Pseudomonas cepacia . This enzyme was selected as the best biological catalyst for the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The nature of these interactions involves the use of vinyl acetate as the acyl donor for the transesterification in isooctane .

Molecular Mechanism

The molecular mechanism of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with enzymes. For instance, it has been shown to participate in lipase-catalyzed transesterification reactions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole over time are subject to various factors such as temperature, enzyme dosage, substrate ratio, and time

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole typically involves the cycloaddition or cyclization reactions with trifluoromethyl-containing building blocks. One common method includes the reaction of hydrazines with β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones . Another approach involves the copper-mediated synthesis from α,β-alkynic tosylhydrazones with trifluoromethyltrimethylsilane through a sequence of domino cyclization, trifluoromethylation, and deprotection .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent is common in large-scale production due to its effectiveness and relatively mild reaction conditions .

化学反应分析

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can participate in substitution reactions, often involving halogenation or other electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole oxides, while substitution reactions can produce various halogenated derivatives .

相似化合物的比较

Fluoxetine: A well-known antidepressant containing a trifluoromethyl group.

Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.

Fipronil: An insecticide that also features a trifluoromethyl group.

Uniqueness: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole stands out due to its specific combination of a trifluoromethyl group with a pyrazole ring, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications, particularly in the development of new pharmaceuticals and agrochemicals .

生物活性

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C10H7F3N2, and it exhibits unique properties that contribute to its efficacy in various biological assays.

Biological Activities

The compound has been investigated for several biological activities, including:

- Anti-inflammatory Activity : Research indicates that 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in inflammatory diseases .

- Antimicrobial Activity : Several studies have reported its effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, with some derivatives showing MICs as low as 0.03 μM .

- Antituberculosis Activity : The compound has demonstrated activity against Mycobacterium tuberculosis, with derivatives showing significant inhibition in both aerobic and anaerobic conditions. Notably, certain analogs displayed MICs comparable to established antitubercular agents .

- Insecticidal Activity : In agricultural applications, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole has shown promising insecticidal effects against pests such as Tuta absoluta. Bioassays indicated effective mortality rates at concentrations similar to commercial insecticides like Fipronil .

The biological activity of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole can be attributed to its ability to interact with specific biological targets:

- Inflammation Modulation : The compound inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .

- Bacterial Cell Wall Disruption : Its antimicrobial action may involve interference with bacterial cell wall synthesis or function, contributing to the observed bactericidal effects .

- Inhibition of Tuberculosis Growth : The mechanism involves the inhibition of key metabolic pathways in M. tuberculosis, potentially through the formation of reactive intermediates that damage bacterial cells .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole. Compounds were tested for their ability to inhibit TNF-α and IL-6 production in human cell lines. Results showed that the trifluoromethyl derivative significantly reduced cytokine levels compared to controls, indicating strong anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial potency, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole derivatives were synthesized and tested against several bacterial strains. The results demonstrated that compounds with the trifluoromethyl group exhibited enhanced activity against MRSA strains, with some achieving over 3 log reductions in bacterial counts within 8 hours at elevated concentrations .

Data Summary

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIQISUWMZRLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459076 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207797-05-5 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。